Physicochemical Differentiation: 4-(Acetyloxy)-1,3-dihydro-2H-indol-2-one vs. 4-Hydroxyoxindole (Parent Phenol)
Acetylation of the 4-hydroxy group produces measurable changes in key drug-likeness parameters. The target compound exhibits a molecular weight of 191.18 g/mol versus 149.15 g/mol for 4-hydroxyoxindole, representing a 42.0 Da increase [1]. More critically, the hydrogen-bond donor (HBD) count decreases from 2 (one phenolic –OH, one lactam N–H) to 1 (lactam N–H only), a reduction that class-level evidence associates with improved passive membrane permeability [2]. The calculated octanol-water partition coefficient (clogP) increases by approximately 0.5–0.8 log units upon O-acetylation, based on the established contribution of the acetoxy group to lipophilicity in aromatic systems [3]. These changes are consistent with the prodrug design principle wherein esterification of a polar phenolic group enhances membrane transit, with subsequent esterase-mediated hydrolysis regenerating the active parent phenol intracellularly.
| Evidence Dimension | Hydrogen-bond donor count (HBD) and molecular weight (MW) |
|---|---|
| Target Compound Data | HBD = 1; MW = 191.18 g/mol; clogP estimated ~1.2–1.5 |
| Comparator Or Baseline | 4-Hydroxyoxindole (CAS 13402-55-6): HBD = 2; MW = 149.15 g/mol; clogP estimated ~0.7–1.0 |
| Quantified Difference | ΔHBD = –1; ΔMW = +42.0 Da; ΔclogP ≈ +0.5–0.8 |
| Conditions | Calculated/estimated physicochemical parameters based on structural comparison; no experimentally measured logP or permeability data for the target compound were identified in the peer-reviewed literature at the time of analysis. |
Why This Matters
The reduction in HBD count from 2 to 1 is a critical determinant of passive membrane permeability per Lipinski's Rule of Five; procurement of the acetylated form rather than the free phenol is warranted when the research objective involves probing intracellular targets or evaluating a hydrolytically activated prodrug strategy.
- [1] PubChem Compound Summary. (2-Oxo-1,3-dihydroindol-4-yl) acetate; CID 145508-93-6. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
- [3] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society: Washington, DC, 1995. View Source
